2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran
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Overview
Description
2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran is an organic compound characterized by its complex structure, which includes a naphthalene ring, a nitroethenyl group, and a phenylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to form 2-nitronaphthalene. This intermediate is then subjected to a condensation reaction with benzaldehyde to yield 2-(Naphthalen-1-yl)-2-nitroethene. Finally, this compound undergoes a cyclization reaction with phenylfuran under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)acetonitrile
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Naphthopyrans
Uniqueness
2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran is unique due to its combination of a naphthalene ring, a nitroethenyl group, and a phenylfuran moiety. This unique structure imparts distinct photophysical and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
918429-39-7 |
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Molecular Formula |
C22H15NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2-naphthalen-1-yl-2-nitroethenyl)-5-phenylfuran |
InChI |
InChI=1S/C22H15NO3/c24-23(25)21(20-12-6-10-16-7-4-5-11-19(16)20)15-18-13-14-22(26-18)17-8-2-1-3-9-17/h1-15H |
InChI Key |
VIFBDQYIQAPLOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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